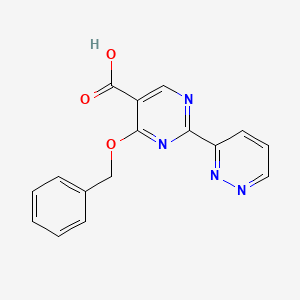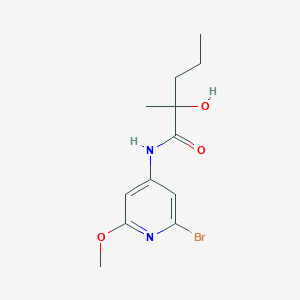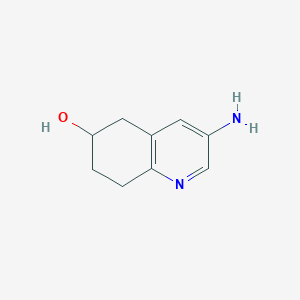
3-Amino-5,6,7,8-tetrahydroquinolin-6-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-5,6,7,8-tetrahydroquinolin-6-ol is a heterocyclic compound that belongs to the class of tetrahydroquinolines This compound is characterized by the presence of an amino group at the 3-position and a hydroxyl group at the 6-position on the quinoline ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5,6,7,8-tetrahydroquinolin-6-ol can be achieved through several synthetic routes. One common method involves the reduction of 3-nitro-5,6,7,8-tetrahydroquinolin-6-ol using a suitable reducing agent such as hydrogen gas in the presence of a palladium catalyst. Another approach is the cyclization of appropriate precursors under acidic or basic conditions to form the quinoline ring system.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
3-Amino-5,6,7,8-tetrahydroquinolin-6-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The compound can be reduced to form tetrahydroquinoline derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium or platinum catalysts is commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Alkylated or acylated quinoline derivatives.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Research has indicated its potential use in developing new therapeutic agents for treating diseases such as cancer and bacterial infections.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-Amino-5,6,7,8-tetrahydroquinolin-6-ol involves its interaction with specific molecular targets and pathways. For instance, in anticancer applications, the compound may induce oxidative stress in cancer cells, leading to cell death through apoptosis. It can also inhibit key enzymes involved in cell proliferation and survival, thereby exerting its therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
- 5,6,7,8-Tetrahydroquinolin-3-ol
- 5,6,7,8-Tetrahydroquinolin-8-ol
- 8-Amino-5,6,7,8-tetrahydroquinoline
Comparison
Compared to similar compounds, 3-Amino-5,6,7,8-tetrahydroquinolin-6-ol is unique due to the specific positioning of the amino and hydroxyl groups, which can influence its reactivity and biological activity. This unique structure allows it to participate in specific chemical reactions and interact with biological targets in ways that similar compounds may not.
Propiedades
Fórmula molecular |
C9H12N2O |
|---|---|
Peso molecular |
164.20 g/mol |
Nombre IUPAC |
3-amino-5,6,7,8-tetrahydroquinolin-6-ol |
InChI |
InChI=1S/C9H12N2O/c10-7-3-6-4-8(12)1-2-9(6)11-5-7/h3,5,8,12H,1-2,4,10H2 |
Clave InChI |
BXNPMKKQEZAHDO-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=C(CC1O)C=C(C=N2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-hydroxy-N'-[2-(4-methoxyphenyl)-4-oxo-3-phenylmethoxychromen-6-yl]ethanimidamide](/img/structure/B13851811.png)
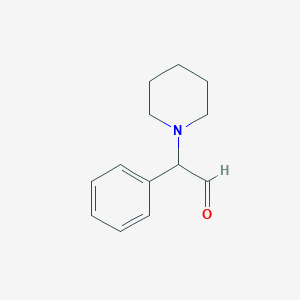
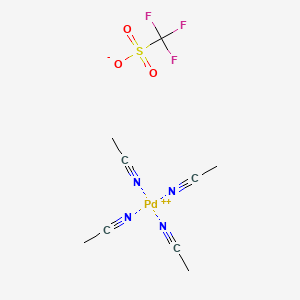
![methyl 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyridin-1-ium-3-carboxylate;trifluoromethanesulfonate](/img/structure/B13851821.png)
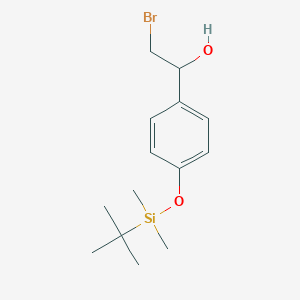
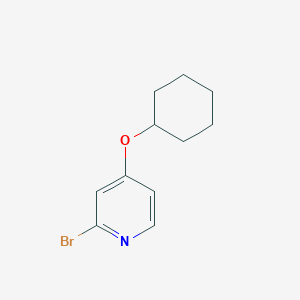
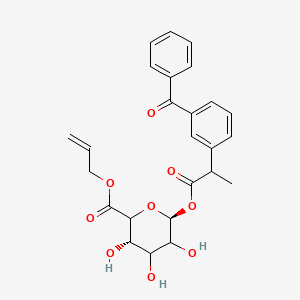
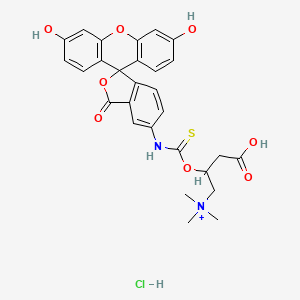
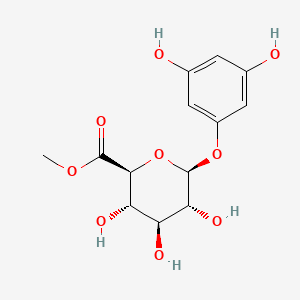
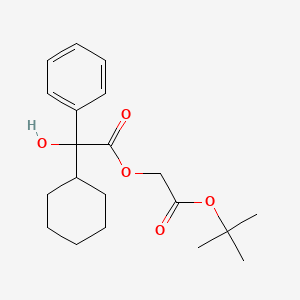

![2-amino-7-ethyl-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3,6-dihydropurin-9-ium-6-olate](/img/structure/B13851892.png)
